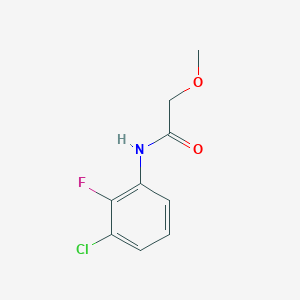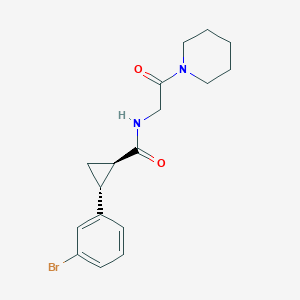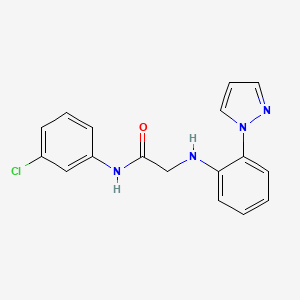![molecular formula C20H24FNO2 B7547598 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide](/img/structure/B7547598.png)
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide, also known as A-836,339, is a synthetic cannabinoid receptor agonist that has been developed for scientific research purposes. It is a potent and selective agonist for the CB2 receptor, which is primarily expressed on immune cells and is involved in modulating inflammation and immune function.
Mécanisme D'action
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide binds selectively to the CB2 receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor leads to a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine production, resulting in a net anti-inflammatory effect. Additionally, CB2 receptor activation has been shown to modulate pain, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been shown to have potent anti-inflammatory effects in vitro and in vivo. It has been shown to decrease pro-inflammatory cytokine production and increase anti-inflammatory cytokine production, resulting in a net anti-inflammatory effect. Additionally, 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been shown to modulate pain, anxiety, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide in lab experiments is its high potency and selectivity for the CB2 receptor. This allows for precise modulation of CB2 receptor activity without affecting other receptors or physiological processes. Additionally, 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been extensively studied and characterized, making it a reliable tool for scientific research.
One limitation of using 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, the effects of CB2 receptor activation on physiological processes can be complex and context-dependent, making it important to carefully design experiments to avoid confounding factors.
Orientations Futures
There are several potential future directions for research on 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide and the CB2 receptor. One area of interest is the development of new anti-inflammatory drugs based on CB2 receptor activation. Another area of interest is the role of the CB2 receptor in modulating pain and anxiety, and the potential for CB2 receptor agonists to be used as analgesics or anxiolytics. Additionally, further research is needed to fully understand the physiological effects of CB2 receptor activation and the potential for CB2 receptor agonists to be used in the treatment of various diseases and conditions.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide involves several steps, starting with the reaction of 4-fluorophenol with 2-bromoethyl tert-butyl ether to form 2-(4-fluorophenoxy)ethyl tert-butyl ether. This compound is then reacted with N-methyl-4-aminobenzamide to form the final product, 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide. The synthesis of this compound has been optimized to yield high purity and high potency.
Applications De Recherche Scientifique
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been used extensively in scientific research to study the CB2 receptor and its role in modulating inflammation and immune function. It has been shown to have potent anti-inflammatory effects in vitro and in vivo, making it a promising candidate for the development of new anti-inflammatory drugs. Additionally, 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been used to study the effects of CB2 receptor activation on pain, anxiety, and other physiological processes.
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO2/c1-20(2,3)16-7-5-15(6-8-16)19(23)22(4)13-14-24-18-11-9-17(21)10-12-18/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCXAIUNGHTZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)
![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)

![ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7547579.png)
![5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)
![N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B7547590.png)
![4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B7547591.png)
![2-(3-fluorophenyl)-N-[2-[(2-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7547604.png)

![(1R,9S)-11-(4-methylthiadiazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7547616.png)
![2-chloro-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B7547624.png)
